molecular formula C24H22BrN3O4 B302282 2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide

2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B302282
M. Wt: 496.4 g/mol
InChI Key: TXTZRPPXXALJNE-ZMFRSBBQSA-N
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Description

2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BHCNA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BHCNA is not fully understood. However, studies have shown that BHCNA can inhibit the activity of various enzymes, including proteases, phosphodiesterases, and cyclooxygenases. BHCNA has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
BHCNA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. BHCNA has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation. In addition, BHCNA has been shown to inhibit the activity of various enzymes, including proteases, phosphodiesterases, and cyclooxygenases.

Advantages and Limitations for Lab Experiments

BHCNA has several advantages for lab experiments, including its high stability, solubility, and ease of synthesis. However, BHCNA also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of BHCNA, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, future studies could focus on the optimization of BHCNA's properties for specific applications and the evaluation of its safety and efficacy in vivo.
Conclusion:
In conclusion, BHCNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHCNA has been synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. BHCNA exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of BHCNA, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action.

Synthesis Methods

BHCNA can be synthesized using various methods, including the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, or sublimation.

Scientific Research Applications

BHCNA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BHCNA has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, BHCNA has been shown to have potential as a herbicide, insecticide, and fungicide. In material science, BHCNA has been used as a precursor for the synthesis of various metal complexes.

properties

Product Name

2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C24H22BrN3O4

Molecular Weight

496.4 g/mol

IUPAC Name

5-bromo-N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C24H22BrN3O4/c1-15-3-7-19(11-16(15)2)27-23(30)14-32-20-8-4-17(5-9-20)13-26-28-24(31)21-12-18(25)6-10-22(21)29/h3-13,29H,14H2,1-2H3,(H,27,30)(H,28,31)/b26-13-

InChI Key

TXTZRPPXXALJNE-ZMFRSBBQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)C3=C(C=CC(=C3)Br)O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)O)C

Origin of Product

United States

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